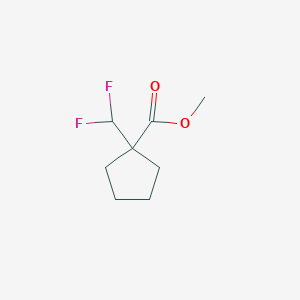

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(difluoromethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-12-7(11)8(6(9)10)4-2-3-5-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFZVYFJSDWATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Carboxylate Core Synthesis

According to a patent describing related cyclopentane carboxylate esters, the cyclopentane ring with a carboxylate group can be synthesized via intramolecular cyclization of dialkyl adipates in the presence of alkali metal alkoxides (e.g., sodium methoxide) in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction involves heating under reduced pressure to distill off formed alcohols (e.g., methanol), driving the cyclization forward.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Sodium methoxide (1.06 mol), dimethylformamide | Formation of sodium salt intermediate |

| 2 | Dimethyl adipate (1 mol) | Cyclization to 2-carbomethoxycyclopentan-1-one |

| 3 | Heating under reduced pressure (110-112 °C) | Methanol distillation to drive reaction |

| 4 | Cooling and isolation of alkali metal salt | Precursor for further alkylation |

This intermediate can be alkylated with lower alkyl halides to introduce alkyl groups at the 2-position, which is analogous to the position where difluoromethylation would be targeted in related compounds.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) introduction onto cyclopentane derivatives is more challenging due to the need for selective fluorination without side reactions such as elimination or over-fluorination.

A recent synthetic strategy involves the use of difluoromethylation reagents such as 2-pyridylsulfonyl difluoromethyl (2-PySO2CF2H) in the presence of strong bases like potassium tert-butoxide (BuOK) to convert ketone precursors into difluoromethylene analogues. This method allows for the selective installation of the difluoromethyl group on cyclopentane rings bearing carbonyl functions.

| Reagents | Conditions | Notes |

|---|---|---|

| Ketone intermediate (e.g., 18a/18b) | 2-PySO2CF2H, BuOK | Formation of difluoromethylene analogues (19a/19b) |

| Deprotection and protection | Ceric ammonium nitrate (CAN), Boc2O | For intermediate stabilization |

| Selective hydrogenation | Hydrogenation catalysts | For further functional group manipulation |

This approach was demonstrated in the synthesis of amino-difluoromethylene cyclopentane carboxylic acid analogues, which are structurally related to methyl 1-(difluoromethyl)cyclopentane-1-carboxylate.

Solvent and Reaction Conditions

- Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are preferred for cyclization and alkylation steps due to their ability to stabilize charged intermediates.

- Temperature: Cyclization reactions are typically conducted at 100-115 °C under reduced pressure to remove volatile byproducts and drive the reaction forward.

- Bases: Strong bases like sodium methoxide and potassium tert-butoxide are used for cyclization and difluoromethylation, respectively.

- Fluorination reagents: Specialized reagents such as 2-PySO2CF2H are used for selective difluoromethylation.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The cyclization route using sodium methoxide and dialkyl adipates is well-established and scalable, providing a reliable cyclopentane carboxylate intermediate.

- Difluoromethylation using 2-pyridylsulfonyl difluoromethyl reagents offers high selectivity and functional group tolerance, making it suitable for complex molecule synthesis.

- Attempts to fluorinate triflate intermediates often suffer from elimination side reactions, limiting their utility for difluoromethylation on cyclopentane rings.

- Reaction solvents and temperature control are critical to maximize yield and minimize side reactions.

- Purification often involves extraction with ethyl acetate and recrystallization from mixed solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclopentane Derivatives

1-(Trifluoromethyl)cyclopentanecarboxylic Acid

- CAS : 277756-44-2

- Formula : C₇H₉F₃O₂

- Molecular Weight : 182.14 g/mol

- Key Differences: Replaces -CF₂H with a bulkier -CF₃ group, increasing steric hindrance and electron-withdrawing effects. Melting Point: 36–38°C; Solubility: Insoluble in water . Applications: Used in medicinal chemistry for its enhanced metabolic stability compared to non-fluorinated analogs .

2-(Difluoromethyl)cyclopentane-1-carboxylic Acid

Non-Fluorinated Cyclopentane Esters

Methyl Cyclopentanecarboxylate

- CAS : 32811-75-9

- Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Differences :

Methyl 1-Amino-1-cyclopentanecarboxylate

- CAS : 78388-61-1

- Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Applications: Pharmaceutical intermediate, particularly in amino acid derivatives .

Cyclopentene and Aromatic Derivatives

Methyl 1-Cyclopentene-1-carboxylate

- CAS : 25662-28-6

- Formula : C₇H₁₀O₂

- Molecular Weight : 126.16 g/mol

- Key Differences :

Methyl 1-(4-Chlorophenyl)cyclopentanecarboxylate

- CAS : 478248-62-3

- Formula : C₁₃H₁₅ClO₂

- Molecular Weight : 238.71 g/mol

- Applications: Likely used in agrochemicals or as a kinase inhibitor intermediate .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate | 1934882-07-1 | C₈H₁₂F₂O₂ | 178.18 | -CF₂H, -COOCH₃ | N/A | N/A |

| 1-(Trifluoromethyl)cyclopentanecarboxylic acid | 277756-44-2 | C₇H₉F₃O₂ | 182.14 | -CF₃, -COOH | 36–38 | Insoluble in water |

| Methyl cyclopentanecarboxylate | 32811-75-9 | C₇H₁₂O₂ | 128.17 | -COOCH₃ | N/A | Organic solvents |

| Methyl 1-cyclopentene-1-carboxylate | 25662-28-6 | C₇H₁₀O₂ | 126.16 | Cyclopentene ring | N/A | Organic solvents |

Pharmaceutical Relevance

Biological Activity

Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentane ring substituted with a difluoromethyl group and an ester functional group. The difluoromethyl moiety imparts unique electronic properties that can influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The difluoromethyl group may react with nucleophilic sites in proteins or enzymes, leading to modifications that alter their function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. The ester group can undergo hydrolysis, releasing active metabolites that may interact with biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain cyclopentane derivatives can inhibit the growth of bacterial strains by interfering with cell wall synthesis or metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism involves the disruption of cellular processes leading to apoptosis. For example, compounds with similar structures have been noted to affect cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells .

Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The compound was found to inhibit c-Myc transcriptional activity, a critical factor in tumorigenesis .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

Study 2: Enzyme Inhibition

In another study focused on enzyme interactions, this compound displayed inhibitory effects on ornithine aminotransferase (OAT). This enzyme plays a role in amino acid metabolism, and its inhibition could have implications for metabolic disorders and cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl cyclopentane-1-carboxylate | Moderate antimicrobial activity | Cell wall synthesis inhibition |

| Methyl 2-cyclopentanonecarboxylate | Antitumor activity | Apoptosis induction |

| Methyl (difluoromethyl)cyclohexane-1-carboxylate | Strong enzyme inhibition | Covalent modification |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 1-(difluoromethyl)cyclopentane-1-carboxylate, and what critical reaction conditions ensure optimal yield?

- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, in a representative procedure ( ), the precursor undergoes Schiff base formation with 2,3-difluoro-4-substituted phenyl groups under nitrogen atmosphere, followed by reductive amination using pyridine borane. Critical conditions include:

- Temperature control (0°C for acid-sensitive steps).

- Use of methanesulfonic acid as a protonation agent to stabilize intermediates.

- Liquid-liquid extraction with aqueous sodium hydroxide to isolate the product.

- Yield optimization requires strict exclusion of moisture and oxygen .

Q. How do researchers characterize the purity and structural integrity of this compound using advanced spectroscopic techniques?

- Methodological Answer :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 540.2 [M+H]+) and retention time (1.11 minutes under SMD-TFA05 conditions) .

- NMR Spectroscopy : NMR (dualts at δ −89.49 and −92.89 ppm) verifies the difluoromethyl group’s electronic environment, while and NMR resolve cyclopentane ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., observed 314.1179 vs. calculated 314.1174 for sodium adducts) .

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethyl group in modulating the compound’s physicochemical properties and potential bioactivity?

- Methodological Answer :

- Physicochemical Effects : The difluoromethyl group enhances metabolic stability by reducing oxidative degradation (C-F bond strength) and lowers basicity of adjacent amines, improving membrane permeability .

- Bioactivity : Fluorine’s stereoelectronic effects may influence target binding via dipole interactions or conformational restriction. For example, in related cyclopentane derivatives, fluorine substitution enhances affinity for enzymes like catechol-O-methyltransferase .

Q. What strategies are employed to address stereochemical challenges during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : tert-Butoxycarbonyl (Boc) groups are used to control stereochemistry at the cyclopentane ring’s amino substituents .

- Catalytic Asymmetric Synthesis : Rhodium catalysts (e.g., Rh₂(S-BTPCP)₄) induce enantioselectivity in difluoromethylenyl cyclization, achieving up to 91% enantiomeric excess .

- Crystallographic Analysis : Salt formation (e.g., hydrochloride salts) aids in resolving racemic mixtures during purification .

Q. How does the presence of fluorine atoms influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The difluoromethyl group reduces susceptibility to hydrolysis compared to non-fluorinated analogs. Stability studies in aqueous NaOH (5 M) show no decomposition at 0°C for 1 hour .

- Thermal Stability : Fluorine’s electron-withdrawing effect increases thermal resilience. Storage under nitrogen at −20°C is recommended to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.